molecular formula C17H17IN2O3 B15017388 N'-[(E)-(2-ethoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide

N'-[(E)-(2-ethoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide

Cat. No.: B15017388
M. Wt: 424.23 g/mol
InChI Key: VLZHJJGZLFDVBC-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide is a chemical compound with the molecular formula C17H17IN2O3 It is known for its unique structure, which includes an ethoxyphenyl group, an iodophenoxy group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide typically involves the condensation of 2-ethoxybenzaldehyde with 2-(4-iodophenoxy)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-ethoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide is unique due to the presence of the iodophenoxy group, which imparts distinct reactivity and potential biological activity. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents .

Properties

Molecular Formula

C17H17IN2O3

Molecular Weight

424.23 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-(4-iodophenoxy)acetamide

InChI

InChI=1S/C17H17IN2O3/c1-2-22-16-6-4-3-5-13(16)11-19-20-17(21)12-23-15-9-7-14(18)8-10-15/h3-11H,2,12H2,1H3,(H,20,21)/b19-11+

InChI Key

VLZHJJGZLFDVBC-YBFXNURJSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)I

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)COC2=CC=C(C=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.